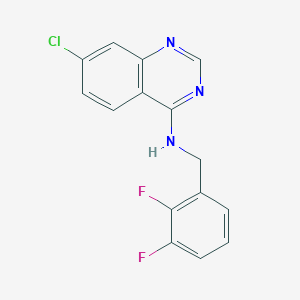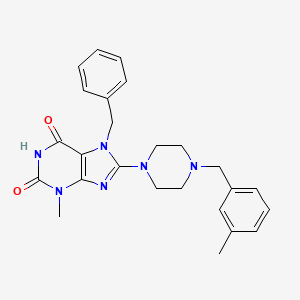
7-benzyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-benzyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
Research into the synthesis of novel compounds related to "7-benzyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" has led to the development of derivatives with potential therapeutic applications. For instance, studies on the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives have shown these compounds as ABC ring models of saframycins, highlighting their significance in drug discovery (N. Saito et al., 1997). Additionally, the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis present a promising avenue for anti-tuberculosis therapy (Srihari Konduri et al., 2020).
Biological Activities and Pharmacological Potential
Several studies have explored the biological activities and pharmacological potential of compounds structurally related to "this compound." Research on new 8-aminoalkyl derivatives of purine-2,6-dione has identified compounds with significant 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity, indicating potential for psychotropic activity (G. Chłoń-Rzepa et al., 2013). Moreover, the discovery of diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328 with modest antivirus activity against influenza A (H1N1) virus underlines the potential of these compounds in antiviral research (Pei-Pei Wang et al., 2013).
Structural Analysis and Molecular Modeling
Investigations into the molecular structure and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione provide insights into the structural basis of their biological activity. These studies have optimized synthesis methods and offered detailed structural analyses, facilitating the design of compounds with enhanced therapeutic efficacy (L. Hwang et al., 2017).
properties
IUPAC Name |
7-benzyl-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-7-6-10-20(15-18)16-29-11-13-30(14-12-29)24-26-22-21(23(32)27-25(33)28(22)2)31(24)17-19-8-4-3-5-9-19/h3-10,15H,11-14,16-17H2,1-2H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAAGUISAVVSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

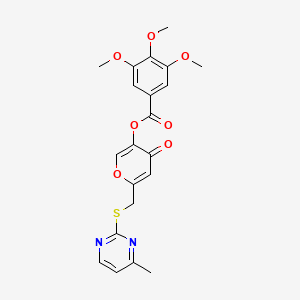
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)
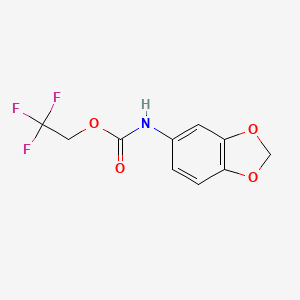
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

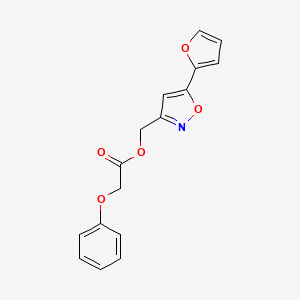
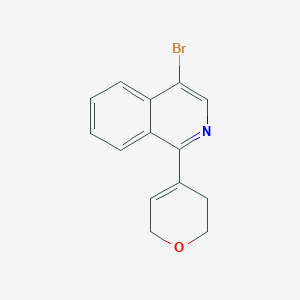
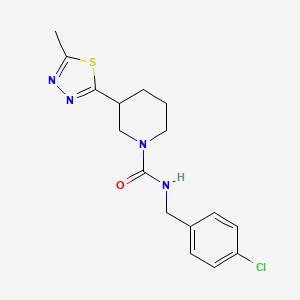
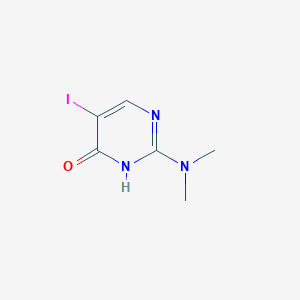
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)
